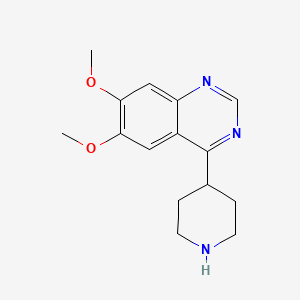

6,7-Dimethoxy-4-(piperidin-4-yl)quinazoline

Descripción general

Descripción

Synthesis Analysis

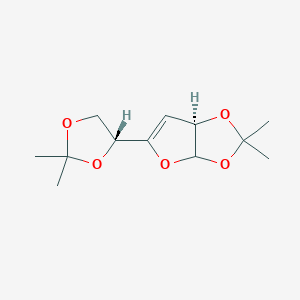

The synthesis of quinazoline derivatives, including 6,7-Dimethoxy-4-(piperidin-4-yl)quinazoline, involves the design and evaluation of their antiproliferative activities against human cancer cell lines . In one study, a series of novel 4,6,7-substituted quinazoline derivatives were synthesized and evaluated for their antiproliferative activities against human cancer cell lines .Molecular Structure Analysis

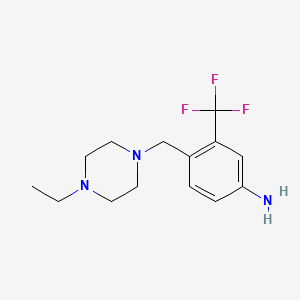

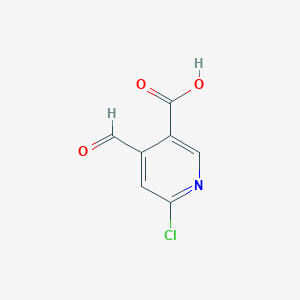

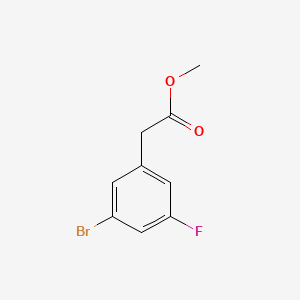

The molecular structure of this compound consists of a quinazoline ring substituted by two methoxy groups at positions 6 and 7 and a piperidin-4-yl group at position 4.Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Antimalarial Potential

A significant application of 6,7-dimethoxyquinazoline derivatives is in the development of antimalarial drugs. Mizukawa et al. (2021) synthesized approximately 150 different 6,7-dimethoxyquinazoline-2,4-diamines, finding certain derivatives like SSJ-717 to exhibit high antimalarial activity, presenting a promising drug lead (Mizukawa et al., 2021).

Cardiotonic Activity

The compound has been studied for its potential as a cardiotonic agent. Nomoto et al. (1991) synthesized derivatives of 1-(6,7-dimethoxy-4-quinazolinyl)piperidine and found that certain derivatives demonstrated potent inotropic activity in anesthetized dogs (Nomoto et al., 1991).

CCR4 Antagonism

Another area of application is in the development of CC chemokine receptor-4 (CCR4) antagonists. Yokoyama et al. (2009) improved the potency of CCR4 antagonists by modifying the molecular structure, leading to compounds with significant anti-inflammatory activity in a murine model of acute dermatitis (Yokoyama et al., 2009).

Antihypertensive Activity

Research by Zheng Xiao-hui (2011) focused on synthesizing antihypertensive drugs like Doxazosin, Terazosin, and Prazosin from 6,7-dimethoxyquinazoline, showing effective yields and verifying the structure through NMR and IR spectroscopy (Zheng Xiao-hui, 2011).

Anticancer and Antimicrobial Potential

Kassab et al. (2016) designed novel 6,7-dimethoxyquinazoline derivatives and evaluated their anticancer and antimicrobial activities. Certain compounds displayed significant activity against human tumor cell lines and microbial strains, highlighting the potential of these derivatives in pharmaceutical applications (Kassab et al., 2016).

Metabolic Studies

The metabolic fate and transport-mediated excretion of derivatives of 6,7-dimethoxyquinazoline have also been studied. Umehara et al. (2009) identified major metabolites in human urine and plasma, providing insights into the renal and hepatic excretion mechanisms of these compounds (Umehara et al., 2009).

Direcciones Futuras

The future directions for research on 6,7-Dimethoxy-4-(piperidin-4-yl)quinazoline could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the antiproliferative activities of some quinazoline derivatives , there may be potential for further investigation into the anticancer properties of this compound.

Mecanismo De Acción

Target of Action

The primary target of 6,7-Dimethoxy-4-(piperidin-4-yl)quinazoline is P-glycoprotein (P-gp) . P-gp is a protein that pumps foreign substances out of cells and plays a crucial role in causing multi-drug resistance (MDR) in cancer treatment .

Mode of Action

This compound interacts with P-gp, inhibiting its function . This inhibition results in an increase in the accumulation of cytotoxic agents inside the cancer cells, thereby reversing drug resistance . It also suppresses P-gp ATPase activity, further inhibiting the efflux of cytotoxic agents .

Biochemical Pathways

The compound affects the biochemical pathway involving P-gp. By inhibiting P-gp, it prevents the efflux of cytotoxic agents from cancer cells, thereby increasing their intracellular concentration . This leads to enhanced cytotoxicity and reversal of drug resistance .

Result of Action

The compound has been shown to have potent anti-proliferative activity against cancer cells . It inhibits the proliferation of tumor cells and has been found to display potent activity against MGC-803 cells in vitro . It also induces apoptosis of MGC-803 cells and induces cell cycle arrest at the G1-phase .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 6,7-Dimethoxy-4-(piperidin-4-yl)quinazoline are not fully understood yet. It is known that quinazoline derivatives have been found to interact with various enzymes and proteins

Cellular Effects

The cellular effects of this compound are also not fully understood. Some studies suggest that quinazoline derivatives can have significant effects on various types of cells and cellular processes . For example, they have been found to inhibit the proliferation, migration, and invasion of certain cancer cells

Molecular Mechanism

The molecular mechanism of action of this compound is not yet fully elucidated. It is known that quinazoline derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Propiedades

IUPAC Name |

6,7-dimethoxy-4-piperidin-4-ylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2/c1-19-13-7-11-12(8-14(13)20-2)17-9-18-15(11)10-3-5-16-6-4-10/h7-10,16H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMEHPKCVIFNEOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)C3CCNCC3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Ethyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B1428689.png)